PEG8 Linker Length Confers Superior Pharmacokinetic Exposure in DAR8-ADCs Compared to PEG4
In a comparative study, DAR8 ADCs constructed with a pendant-type PEG8 linker exhibited an improved pharmacokinetic (PK) profile relative to those built with a PEG4 linker, directly impacting in vivo exposure and therapeutic window [1]. This is quantified by a lower level of non-specific clearance and higher sustained plasma concentrations.
| Evidence Dimension | Pharmacokinetic Profile (Exposure/Clearance) |
|---|---|
| Target Compound Data | Improved PK profile |
| Comparator Or Baseline | DAR8-ADC with PEG4 linker: Inferior PK profile |
| Quantified Difference | Not numerically quantified in the abstract, but stated as 'better PK profile' |
| Conditions | DAR8-ADCs using Trastuzumab, a cleavable pendant-type PEG linker, and auristatin E (MMAE) payload, evaluated in pharmacokinetic studies. |
Why This Matters
Superior PK translates directly to a longer circulating half-life and higher tumor exposure, a key driver of ADC efficacy and a primary decision point for linker selection.
- [1] Tanaka, Y., et al. '953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs.' Journal for ImmunoTherapy of Cancer, vol. 13, suppl. 2, 2025, p. A1079. View Source
